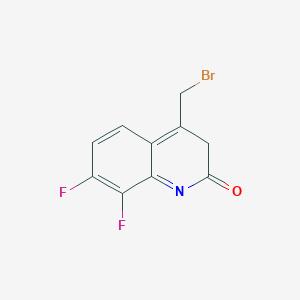

4-(bromomethyl)-7,8-difluoro-3H-quinolin-2-one

説明

4-(ブロモメチル)-7,8-ジフルオロ-3H-キノリン-2-オンは、キノリンオンファミリーに属する有機化合物です。この化合物は、キノリンオン環の4位にブロモメチル基、7位と8位に2つのフッ素原子を有していることを特徴としています。キノリンオンは、その多様な生物活性で知られており、医薬品化学において広く研究されています。

特性

分子式 |

C10H6BrF2NO |

|---|---|

分子量 |

274.06 g/mol |

IUPAC名 |

4-(bromomethyl)-7,8-difluoro-3H-quinolin-2-one |

InChI |

InChI=1S/C10H6BrF2NO/c11-4-5-3-8(15)14-10-6(5)1-2-7(12)9(10)13/h1-2H,3-4H2 |

InChIキー |

PYMABPZBCOERNK-UHFFFAOYSA-N |

正規SMILES |

C1C(=C2C=CC(=C(C2=NC1=O)F)F)CBr |

製品の起源 |

United States |

準備方法

合成経路および反応条件

4-(ブロモメチル)-7,8-ジフルオロ-3H-キノリン-2-オンの合成は、通常、複数の手順を伴います。

キノリンオンコアの合成: キノリンオンコアは、アニリン誘導体とケトンを酸性または塩基性触媒の存在下で縮合させるフラインダー合成によって合成できます。

フッ素化: フッ素原子は、穏和な条件下で、セレクトフルオロまたはN-フルオロベンゼンスルホンイミド(NFSI)などの求電子フッ素化剤を使用して導入できます。

工業的生産方法

4-(ブロモメチル)-7,8-ジフルオロ-3H-キノリン-2-オンの工業的生産には、効率と収率を向上させるために、連続フロープロセスが関与する可能性があります。これらのプロセスでは、通常、自動化された反応器と反応条件の精密な制御を使用して、製品の一貫性を確保します。

化学反応の分析

科学研究への応用

4-(ブロモメチル)-7,8-ジフルオロ-3H-キノリン-2-オンは、いくつかの科学研究への応用を持っています。

医薬品化学: DNAと相互作用し、細胞増殖を阻害する能力により、抗癌剤としての可能性が研究されています。

生物学的調査: この化合物は、酵素機構とタンパク質相互作用を研究するためのプローブとして使用されます。

化学合成: これは、潜在的な医薬品用途を有するより複雑な分子の合成における中間体として役立ちます。

科学的研究の応用

4-(Bromomethyl)-7,8-difluoro-3H-quinolin-2-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Biological Research: The compound is used as a probe to study enzyme mechanisms and protein interactions.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

作用機序

類似の化合物との比較

類似の化合物

4-(ブロモメチル)安息香酸: 医薬品の合成における中間体として使用されます。

4-(ブロモメチル)安息香酸メチル: 潜在的な抗HIV薬の調製に使用されます。

4-(ブロモメチル)クマリン: 蛍光標識や生物学的アッセイでの用途で知られています。

独自性

4-(ブロモメチル)-7,8-ジフルオロ-3H-キノリン-2-オンは、キノリンオンコアにブロモメチル基とジフルオロ基の両方が存在するため、ユニークです。この組み合わせは、独自の電子特性と立体特性を付与し、さまざまな研究用途にとって貴重な化合物となります。生物学的巨大分子と共有結合を形成する能力は、他の類似の化合物とは異なり、治療薬としての可能性を高めます。

類似化合物との比較

Similar Compounds

4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals.

Methyl 4-(bromomethyl)benzoate: Utilized in the preparation of potential anti-HIV agents.

4-(Bromomethyl)coumarin: Known for its applications in fluorescence labeling and biological assays.

Uniqueness

4-(Bromomethyl)-7,8-difluoro-3H-quinolin-2-one is unique due to the presence of both bromomethyl and difluoro groups on the quinolinone core. This combination imparts distinct electronic and steric properties, making it a valuable compound for various research applications. Its ability to form covalent bonds with biological macromolecules sets it apart from other similar compounds, enhancing its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。